Structural Isomerism: Ring-C-3 Diethylamino vs. Side-Chain Diethylaminoethyl Ester (Comparator: Nicotinoylprocaine Hydrochloride)
CAS 94276-20-7 is a constitutional isomer of nicotinoylprocaine hydrochloride (CAS 19559-28-5). Both share the molecular formula C19H24ClN3O3 and a molecular weight of 377.9 g/mol [1]. In the target compound, the basic diethylamino group [-N(CH2CH3)2] is directly attached to the aromatic ring at position C-3, as confirmed by SMILES: [H+].C1=C(C=CC(=C1N(CC)CC)NC(=O)C2=CN=CC=C2)C(OCC)=O.[Cl-] . In nicotinoylprocaine, the diethylamino group is located at the terminus of a 2-(diethylamino)ethyl ester side-chain, remote from the aromatic core . This positional difference alters the conjugate acid pKa of the tertiary amine, the electron density distribution across the aromatic ring, and the steric environment around the nicotinoylamino pharmacophore.
| Evidence Dimension | Position of basic tertiary amine group |
|---|---|
| Target Compound Data | Diethylamino at aromatic ring C-3; ethyl ester at C-1 (benzoate); nicotinoylamino at C-4 |
| Comparator Or Baseline | Nicotinoylprocaine HCl (CAS 19559-28-5): diethylamino at side-chain terminus of 2-(diethylamino)ethyl ester; nicotinoylamino at C-4; no ring alkylamino substitution |
| Quantified Difference | Constitutional isomerism: identical formula (C19H24ClN3O3), identical MW (377.9), different atom connectivity |
| Conditions | Structural assignment by IUPAC nomenclature and SMILES string comparison |
Why This Matters
For procurement, identity confirmation by orthogonal methods (NMR, HPLC retention, melting point) is mandatory because mass spectrometry alone cannot distinguish these isomers—ordering the wrong isomer would result in a compound with fundamentally different pKa, LogP, and pharmacological profile.
- [1] PubChem. Nicotinoylprocaine hydrochloride, CID 129832. Benzoic acid, 4-((3-pyridinylcarbonyl)amino)-, 2-(diethylamino)ethyl ester, hydrochloride (1:1). Molecular Formula C19H24ClN3O3, MW 377.9 g/mol. View Source
